molecular formula C21H19N3O6 B4706957 1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4706957
M. Wt: 409.4 g/mol
InChI Key: QPKVXNYVHHBZAJ-BOPFTXTBSA-N
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Description

1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound belonging to the class of pyrimidinetriones, characterized by a complex structure involving a pyrimidine ring substituted with various functional groups. The compound's unique structural features lend it interesting chemical and physical properties, making it a subject of study in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves multistep synthetic routes incorporating Schiff base formation, nitration, and cyclization reactions. For example, compounds with nitro and hydroxyphenyl functionalities on the pyrimidinone ring have been synthesized using precursors like nitroethanone and benzaldehyde in the presence of catalysts such as etidronic acid (Savant et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrimidinetrione derivatives, including crystal and molecular structure analyses, reveals significant information about their conformation and the effects of substitution on the ring. For instance, studies involving X-ray diffraction have shown that pyrimidine rings in such compounds can adopt flattened boat conformations, highlighting the impact of substituents on molecular geometry (Savant et al., 2015).

Chemical Reactions and Properties

Pyrimidinetrione derivatives undergo various chemical reactions, including hydrogenation, condensation, and cyclization, influenced by their functional groups. For instance, the conversion of nitropyrimidines into pyrazoles via reactions with hydrazine highlights the reactivity of the nitro group and its impact on the transformation of the pyrimidine ring into other heterocycles (Biffin et al., 1968).

Physical Properties Analysis

The physical properties, including solubility and crystallinity, of pyrimidinetrione derivatives are significantly affected by their structural features. The presence of methoxy and nitro groups influences the compound's polarity, solubility in organic solvents, and crystallization behavior. Research into similar compounds has demonstrated various hydrogen-bonded structures in their crystalline forms, which are critical for understanding solubility and reactivity (Rodríguez et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interactions with nucleophiles or electrophiles, can be inferred from studies on similar compounds. The nitro group, for example, is a key functional group affecting the compound's reactivity towards reduction or participation in cycloaddition reactions, while the methoxy group may influence electron density and reactivity patterns (Biffin et al., 1968).

properties

IUPAC Name

(5Z)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-12(2)13-4-6-15(7-5-13)23-20(26)17(19(25)22-21(23)27)11-14-10-16(24(28)29)8-9-18(14)30-3/h4-12H,1-3H3,(H,22,25,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKVXNYVHHBZAJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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